Methyl 4-[(2,4-dinitrophenyl)amino]benzoate
Description
Methyl 4-[(2,4-dinitrophenyl)amino]benzoate is a benzoate ester derivative featuring a 2,4-dinitrophenylamino substituent at the para position of the benzoyl group. This compound is synthesized via palladium-catalyzed coupling reactions, as exemplified by analogous methods in the synthesis of methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)benzoate (54% yield) and related derivatives using tris(dibenzylideneacetone)-dipalladium, rac-BINAP, and cesium carbonate . The 2,4-dinitrophenyl group is electron-withdrawing, significantly influencing the compound’s electronic properties, solubility, and reactivity.
Properties
CAS No. |
62276-02-2 |
|---|---|
Molecular Formula |
C14H11N3O6 |
Molecular Weight |
317.25 g/mol |
IUPAC Name |
methyl 4-(2,4-dinitroanilino)benzoate |
InChI |
InChI=1S/C14H11N3O6/c1-23-14(18)9-2-4-10(5-3-9)15-12-7-6-11(16(19)20)8-13(12)17(21)22/h2-8,15H,1H3 |
InChI Key |
FBHWDEJQRVQXON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,4-dinitrophenyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with 2,4-dinitrochlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dinitrophenylamino group enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution. Key reactions include:
Aminolysis with Alicyclic Amines
-
Second-order rate constants (
) for reactions with secondary amines (e.g., piperidine) in acetonitrile range from
to
depending on amine basicity . -
A Brønsted plot slope (
) indicates minimal bond formation between the amine and carbonyl carbon in the transition state, supporting a concerted mechanism .
| Amine |
|
|----------------|---------------------------------------|
| Piperidine |
|
| Morpholine |
|
| Quinuclidine |
|
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Base-Catalyzed Hydrolysis
-
In aqueous NaOH, the ester group hydrolyzes to form 4-[(2,4-dinitrophenyl)amino]benzoic acid. Rate constants increase with hydroxide ion concentration (
at 25°C).
Acid-Catalyzed Hydrolysis
-
Protonation of the ester carbonyl enhances electrophilicity, accelerating hydrolysis in HCl (
).
Reduction Reactions
The nitro groups are susceptible to reduction:
Catalytic Hydrogenation
-
Using Pd/C in ethanol, nitro groups are reduced to amines, yielding methyl 4-[(2,4-diaminophenyl)amino]benzoate. Reaction completion occurs within 2–3 hours at 50 psi H
.
Chemical Reduction
-
SnCl
in HCl reduces nitro groups selectively, forming methyl 4-[(2-amino-4-nitrophenyl)amino]benzoate as an intermediate.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring participates in electrophilic substitutions under forcing conditions:
Nitration
-
Further nitration with HNO
/H
SO
introduces a third nitro group at the meta position relative to existing substituents.
Halogenation
-
Bromination (Br
/FeBr
) occurs at the para position to the amino group, albeit with low yields (~15%) due to steric hindrance.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing NO
gases. -
Photodegradation : UV irradiation in solution leads to nitro group reduction and ester cleavage, forming benzoic acid derivatives.
Mechanistic Insights
-
Concerted Aminolysis : The simultaneous attack of the amine and departure of the leaving group (dinitrophenoxide) is favored in aprotic solvents like acetonitrile, avoiding zwitterionic intermediates .
-
Electronic Effects : The dinitrophenyl group lowers the LUMO energy of the ester carbonyl, enhancing reactivity toward nucleophiles .
Comparative Reaction Kinetics
| Reaction Type | Solvent | Rate Constant (
) | Mechanism |
|------------------------|------------|------------------------------|---------------------|
| Aminolysis (Piperidine)| MeCN |
| Concerted |
| Base Hydrolysis | H
O |
| Bimolecular |
| Acid Hydrolysis | HCl/H
O |
| Unimolecular |
Scientific Research Applications
Methyl 4-[(2,4-dinitrophenyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein labeling.
Medicine: Studied for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure and vibrant color.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,4-dinitrophenyl)amino]benzoate involves its interaction with biological molecules. The compound can act as a protonophore, disrupting proton gradients across biological membranes. This leads to the uncoupling of oxidative phosphorylation, affecting cellular energy production. The nitro groups play a crucial role in this mechanism by facilitating electron transfer and proton shuttling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected Benzoate Derivatives
*Calculated based on molecular formula.
†Melting points for hydrazone derivatives with 2,4-dinitrophenyl groups .
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dinitrophenylamino group in this compound reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance compared to dimethylamino-substituted analogs (e.g., Methyl 4-(dimethylamino)benzoate) .
- Solubility: Nitro groups decrease water solubility but improve organic solvent compatibility. For example, Ethyl 4-aminobenzoate (Procaine) is water-soluble due to its amino group, whereas this compound is likely lipophilic .
- Thermal Stability : Compounds with nitro groups (e.g., 2,4-dinitrophenyl benzoate) exhibit higher melting points (>230°C) due to rigid molecular packing and strong intermolecular interactions .
Research Findings and Challenges
- Synthetic Yields: Coupling reactions for nitro-substituted benzoates (e.g., Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)-3-nitrobenzoate, 81.8% yield) often outperform non-nitro analogs, highlighting nitro groups' compatibility with palladium catalysis .
- Spectroscopic Identification: FT-IR spectra of 2,4-dinitrophenyl derivatives show characteristic NO₂ asymmetric/symmetric stretches at 1533–1542 cm⁻¹ and 1317–1329 cm⁻¹, aiding structural confirmation .
- Additionally, metabolic pathways (e.g., thiol methylation ) may limit pharmaceutical applicability.
Biological Activity
Methyl 4-[(2,4-dinitrophenyl)amino]benzoate, also known as a derivative of methyl 4-aminobenzoate, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate moiety substituted with a 2,4-dinitrophenyl group. The presence of nitro groups enhances the compound's electrophilicity, which is crucial for its interaction with biological targets.
Biological Activity Overview
-
Antioxidant Properties :
- This compound has been evaluated for its ability to inhibit glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). Studies indicate that derivatives exhibit varying degrees of inhibition, with certain compounds demonstrating significant potency against these enzymes .
-
Anticancer Activity :
- The compound shows promise as an anticancer agent. In vitro studies have demonstrated that similar dinitrophenyl derivatives can induce apoptosis in cancer cell lines such as HeLa and HepG2. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
- DNA Interaction :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Substituent | Biological Activity | IC50 Value (µM) |
|---|---|---|
| 2-Nitro Group | Enhanced GR Inhibition | 0.325 |
| 4-Amino Group | Moderate GST Inhibition | 92.41 |
| Dinitrophenyl Group | Induces Apoptosis | Varies by Cell Line |
The presence of electron-withdrawing groups like nitro enhances the compound's reactivity towards biological targets, while amino groups can influence solubility and binding affinity.
Case Studies
- In Vitro Studies on Antioxidant Activity :
- Cytotoxicity Assessment :
- DNA Binding Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
